

Application of 1,5-Dimethyl-4-nitroimidazole in Hypoxia Research

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Compound of Interest

Compound Name: 1,5-Dimethyl-4-nitroimidazole

Cat. No.: B1361398

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Note: Direct experimental data and established protocols specifically for **1,5-Dimethyl-4-nitroimidazole** in hypoxia research are limited in publicly available literature. The following application notes and protocols are based on the well-understood principles of 4-nitroimidazole compounds and their derivatives in the context of tumor hypoxia. The provided information is intended to serve as a foundational guide for researchers initiating studies with **1,5-Dimethyl-4-nitroimidazole**.

Application Notes

Introduction

Hypoxia, a condition of low oxygen tension, is a characteristic feature of the microenvironment of most solid tumors.^{[1][2]} This oxygen-deprived state is a critical factor in tumor progression, metastasis, and resistance to conventional cancer therapies such as radiotherapy and chemotherapy.^{[1][3]} Nitroimidazoles are a class of compounds that have been extensively investigated for their ability to selectively target hypoxic cells.^{[4][5]} Their mechanism of action relies on a hypoxia-specific bioreductive activation, making them valuable tools as hypoxia imaging agents, radiosensitizers, and hypoxia-activated prodrugs.^{[1][3][6]} **1,5-Dimethyl-4-nitroimidazole**, a derivative of 4-nitroimidazole, is a candidate for exploration in hypoxia research due to the established properties of the nitroimidazole core.

Mechanism of Hypoxia-Selective Action

The selective activity of nitroimidazoles in hypoxic environments is attributed to their electron-affinic nature.[4] Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction by intracellular reductases to form a radical anion. This radical anion is highly reactive with oxygen, resulting in its immediate re-oxidation back to the parent compound, which can then diffuse out of the cell.[7]

In contrast, under hypoxic conditions, the low oxygen concentration prevents this re-oxidation. The radical anion undergoes further reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates.[4][7] These reactive species can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular damage and cytotoxicity.[4][5][7] This irreversible binding effectively traps the compound within the hypoxic cells, a property exploited for both imaging and therapeutic purposes.[4] While 2-nitroimidazoles generally have a more positive reduction potential, making them more readily reduced in hypoxic tissues, 4-nitroimidazoles are also effective and have been explored for these applications.[3][8]

Applications in Hypoxia Research

- **Hypoxia-Selective Cytotoxin:** Due to their selective toxicity towards oxygen-deficient cells, nitroimidazoles are investigated as standalone chemotherapeutic agents or as part of hypoxia-activated prodrug strategies.[9] The cytotoxicity of these compounds is significantly higher under hypoxic conditions compared to normoxic conditions.[2]
- **Radiosensitizers:** Hypoxic cells are notoriously resistant to radiation therapy, as oxygen is required to "fix" radiation-induced DNA damage. By mimicking the role of oxygen, nitroimidazoles can enhance the efficacy of radiation treatment in hypoxic tumor regions.[5]
- **Hypoxia Imaging Probes:** When labeled with a radioisotope (e.g., ^{18}F , $^{99\text{m}}\text{Tc}$), nitroimidazoles can be used as imaging agents for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) to non-invasively visualize hypoxic regions within tumors.[8][10] This allows for patient stratification and monitoring of treatment response.

Quantitative Data Summary

The following table summarizes representative data for 4-nitroimidazole derivatives, illustrating their hypoxia-selective cytotoxicity. Note that these values are illustrative and specific IC₅₀

values for **1,5-Dimethyl-4-nitroimidazole** would need to be determined experimentally.

Compound Class	Cell Line	IC50 (Normoxia)	IC50 (Hypoxia)	Hypoxic Cytotoxicity Ratio (HCR)	Reference
Nitroimidazole-Oxadiazole Conjugates	HCT116	12.50 - 24.39 μ M	4.69 - 11.56 μ M	~2-5	[2]
Nitroimidazole-Triazole Conjugates	HCT116	12.50 - 24.39 μ M	4.69 - 11.56 μ M	~2-5	[2]

Experimental Protocols

Synthesis of 1,5-Dimethyl-4-nitroimidazole

This protocol is a general procedure based on the N-alkylation of nitroimidazoles.

Materials:

- 4-Methyl-5-nitroimidazole
- Dimethyl sulfate
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- To a solution of 4-methyl-5-nitroimidazole (1 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add dimethyl sulfate (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
- Combine the fractions containing the desired product and evaporate the solvent to yield **1,5-Dimethyl-4-nitroimidazole**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Hypoxia-Selective Cytotoxicity Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **1,5-Dimethyl-4-nitroimidazole** under normoxic and hypoxic conditions.

Materials:

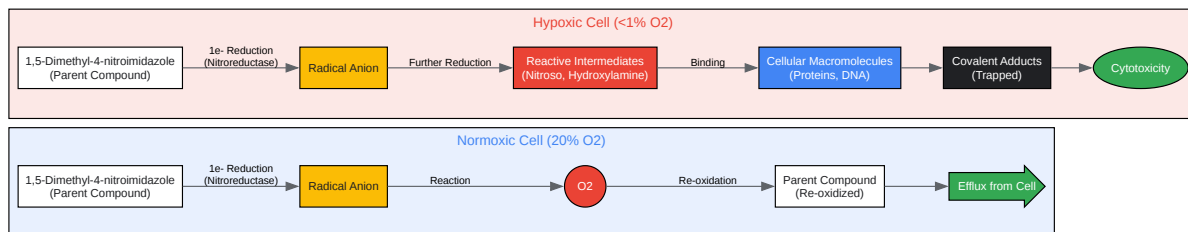
- Cancer cell line of interest (e.g., HCT116, FaDu)
- Complete cell culture medium
- **1,5-Dimethyl-4-nitroimidazole**
- Dimethyl sulfoxide (DMSO)
- 96-well plates

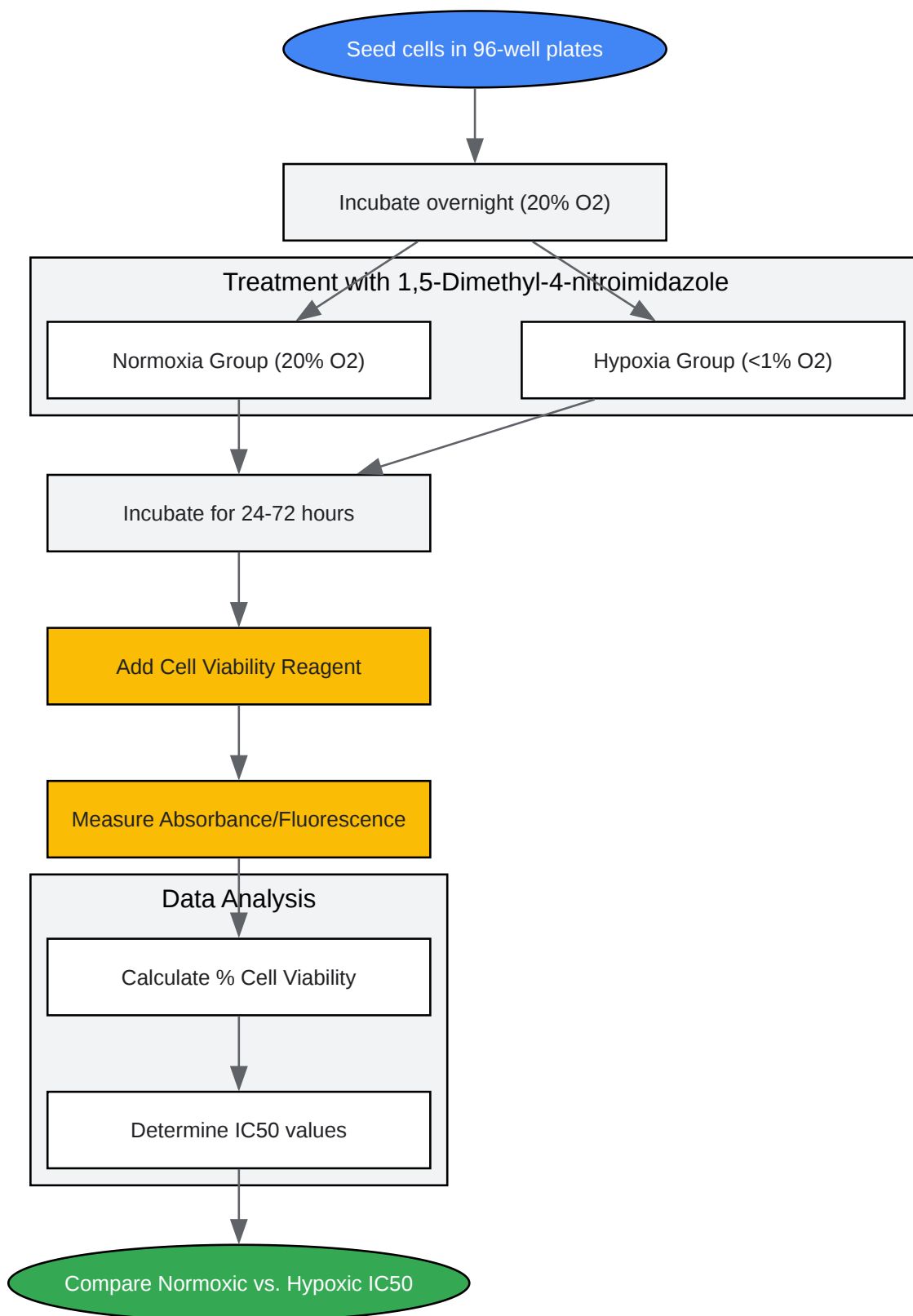
- Hypoxia chamber or incubator capable of maintaining low oxygen levels (<1% O₂)
- Cell viability reagent (e.g., MTT, PrestoBlue)
- Plate reader

Procedure:

- Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight in a standard incubator (20% O₂, 5% CO₂).
- Compound Preparation: Prepare a stock solution of **1,5-Dimethyl-4-nitroimidazole** in DMSO. Create a serial dilution of the compound in complete cell culture medium.
- Treatment:
 - Normoxic Group: Replace the medium in one set of plates with the medium containing the serially diluted compound. Incubate these plates in a standard incubator.
 - Hypoxic Group: Replace the medium in another set of plates with the serially diluted compound. Place these plates in a hypoxia chamber flushed with a gas mixture of 5% CO₂, and balance N₂ to achieve <1% O₂.
- Incubation: Incubate both sets of plates for 24-72 hours.
- Viability Assay: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
- Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ values for both normoxic and hypoxic conditions by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations





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